molecular formula C7H4BrCl3 B3031881 1-(Bromomethyl)-2,4,5-trichlorobenzene CAS No. 81778-11-2

1-(Bromomethyl)-2,4,5-trichlorobenzene

Cat. No.: B3031881
CAS No.: 81778-11-2
M. Wt: 274.4 g/mol
InChI Key: PHDKMRIKFBWJGE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,4,5-trichlorobenzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where three chlorine atoms and one bromomethyl group are substituted on the benzene ring

Scientific Research Applications

1-(Bromomethyl)-2,4,5-trichlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Chemistry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

Safety and Hazards

Brominated aromatic compounds can pose various safety hazards. They can be harmful if inhaled, ingested, or come into contact with the skin . Some brominated compounds are also known to be environmental pollutants and can bioaccumulate in the environment .

Future Directions

The future directions in the study and use of brominated aromatic compounds could involve the development of safer and more environmentally friendly alternatives. There is also ongoing research into the potential uses of these compounds in various fields, including materials science and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

It is known that halogenated compounds, such as this one, can interact with various enzymes, proteins, and other biomolecules, potentially altering their function or activity . The nature of these interactions is largely dependent on the specific chemical structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar halogenated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(Bromomethyl)-2,4,5-trichlorobenzene is not well-established. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models . Such studies could help to identify any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Future studies could investigate whether this compound is directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2,4,5-trichlorobenzene can be synthesized through the bromination of 2,4,5-trichlorotoluene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows: [ \text{C7H5Cl3} + \text{NBS} \rightarrow \text{C7H4BrCl3} + \text{Succinimide} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2,4,5-trichlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 2,4,5-trichlorobenzyl alcohol, amines, or thiols.

    Oxidation: Formation of 2,4,5-trichlorobenzoic acid or 2,4,5-trichlorobenzaldehyde.

    Reduction: Formation of 2,4,5-trichlorotoluene.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopropane: An organobromine compound used as a solvent and in organic synthesis.

    Bromobenzene: A simple aryl bromide used in the synthesis of other organic compounds.

    1,4-Dimethylbenzene: A derivative of benzene with two methyl groups, used in the production of polymers and resins.

Uniqueness

1-(Bromomethyl)-2,4,5-trichlorobenzene is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-2,4,5-trichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDKMRIKFBWJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552991
Record name 1-(Bromomethyl)-2,4,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81778-11-2
Record name 1-(Bromomethyl)-2,4,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of 5.0 grams (0.026 mole) of 2,4,5-trichlorotoluene and 5.3 grams (0.030 mole) of N-bromosuccinimide in 30 ml of carbon tetrachloride was heated to reflux and then was irradiated with a sun lamp during a 10 minute period. The reaction mixture was allowed to cool to ambient temperature at which time it was filtered to remove excess succinimide. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under vacuum, yielding four fractions in the boiling point range of 130°-152° C./5 mm Hg. NMR analysis of the fractions indicated that two fractions, boiling point 140°-150° C./5 mm Hg., contained the majority of the reaction product. The two fractions were combined and diluted with 1 ml of petroleum ether. The mixture was filtered to remove unreacted starting material. The filtrate was diluted with 12 ml of petroleum ether, and the solution was cooled in dry-ice. The solvent was removed from the resultant solid by pipette. The solid was dried under reduced pressure, yielding 2.7 grams of 80% pure 2,4,5-trichlorophenylmethyl bromide. The NMR spectrum was consistent with the proposed structure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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